molecular formula C12H13BrN2O B11845651 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one

6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one

Katalognummer: B11845651
Molekulargewicht: 281.15 g/mol
InChI-Schlüssel: ATQOXIQCRZTQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one typically involves the bromination of a quinazolinone precursor. One common method is the bromination of 2-(tert-butyl)quinazolin-4(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the bromine atom.

    Oxidation Products: Quinazolinone derivatives with higher oxidation states.

    Reduction Products: Reduced forms of the quinazolinone ring.

    Coupling Products: Complex molecules with extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the mechanisms of action of quinazolinone derivatives.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and tert-butyl group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-(trifluoromethyl)quinazolin-4-amine
  • 6-Bromo-8-methyl-4(3H)-quinazolinone
  • 6-Bromo-n-(o-tolyl)quinazolin-4-amine

Uniqueness

6-Bromo-2-(tert-butyl)quinazolin-4(3H)-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other quinazolinone derivatives and allows for specific applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C12H13BrN2O

Molekulargewicht

281.15 g/mol

IUPAC-Name

6-bromo-2-tert-butyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-5-4-7(13)6-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16)

InChI-Schlüssel

ATQOXIQCRZTQLJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.